1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is a complex organic compound that belongs to the class of pyrazolone derivatives This compound is characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 5-(furan-2-yl)methylene-2,4-dioxo-1,3-thiazolidine, followed by cyclization with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For instance, its anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could be linked to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: Similar structure but with a thiophene ring instead of a furan ring.
1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)PYRIDIN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 1,5-DIMETHYL-4-[(E)-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its specific combination of functional groups and its potential biological activities. The presence of the furan ring and the nitrophenyl group contributes to its distinct chemical reactivity and biological interactions, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18N4O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1,5-dimethyl-4-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H18N4O4/c1-15-21(22(27)25(24(15)2)17-8-4-3-5-9-17)23-14-19-11-12-20(30-19)16-7-6-10-18(13-16)26(28)29/h3-14H,1-2H3 |
InChI Key |
NGYMQEBAEISFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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